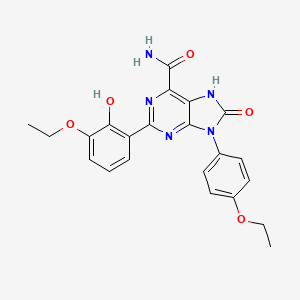
2-(3-ethoxy-2-hydroxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-ethoxy-2-hydroxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C22H21N5O5 and its molecular weight is 435.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3-ethoxy-2-hydroxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , known by its CAS number 869069-38-5, is a member of the purine derivative family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Molecular Structure
The molecular formula of the compound is C21H19N5O5 with a molecular weight of 421.4 g/mol. The structure features a purine core substituted with ethoxy and hydroxyphenyl groups, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N5O5 |
| Molecular Weight | 421.4 g/mol |
| CAS Number | 869069-38-5 |
Antiviral Properties
Recent studies have highlighted the antiviral potential of purine derivatives. For instance, compounds similar to the one have shown promising activity against various viruses, including influenza and hepatitis C virus (HCV). The mechanisms often involve inhibition of viral replication and interference with viral entry into host cells.
- Mechanism of Action : The compound may act by inhibiting key enzymes involved in viral replication processes, such as RNA-dependent RNA polymerase or proteases.
- Research Findings : A study indicated that derivatives with similar structures exhibited significant antiviral effects at low concentrations (EC50 values ranging from 0.2 to 3.6 μM) against HCV and other viruses .
Anticancer Activity
Purine derivatives have also been investigated for their anticancer properties. The compound's structure suggests it may interact with cellular pathways involved in cancer progression.
- Inhibition of Cancer Cell Proliferation : Preliminary data suggest that this compound can inhibit the proliferation of various cancer cell lines.
- Case Studies : In vitro studies demonstrated that similar compounds led to a reduction in cell viability in breast cancer and leukemia models, indicating potential for therapeutic applications .
Antioxidant Activity
The presence of hydroxyl groups in the compound's structure may contribute to its antioxidant properties.
- Mechanism : Antioxidants neutralize free radicals, thereby preventing oxidative stress-related damage in cells.
- Research Evidence : Studies have shown that related compounds exhibit significant antioxidant activity, which could be beneficial in preventing diseases associated with oxidative stress .
Summary of Research Findings
The following table summarizes key findings related to the biological activity of the compound:
Propiedades
IUPAC Name |
2-(3-ethoxy-2-hydroxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5/c1-3-31-13-10-8-12(9-11-13)27-21-17(25-22(27)30)16(19(23)29)24-20(26-21)14-6-5-7-15(18(14)28)32-4-2/h5-11,28H,3-4H2,1-2H3,(H2,23,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSRDQNTIOSQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C(=CC=C4)OCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














